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Introduction
ERD-308 is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) designed for

the degradation of the estrogen receptor (ER).[1][2][3][4] It functions by recruiting the von

Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination

and subsequent degradation by the proteasome.[5][6] This mechanism of action makes ERD-
308 a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.[2][3]

[7][8] In preclinical research, ERD-308 has demonstrated superior ER degradation compared to

fulvestrant, an established selective ER degrader (SERD).[2][3][9]

These application notes provide detailed protocols for the formulation of ERD-308 for in vivo

animal studies, ensuring optimal delivery and bioavailability for accurate and reproducible

experimental outcomes.

Physicochemical and In Vitro Efficacy Data
A summary of the key physicochemical properties and in vitro efficacy data for ERD-308 is

presented below.
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Parameter Value Cell Lines Reference

Molecular Formula C55H65N5O9S2 N/A

Molecular Weight 1004.3 g/mol N/A [5]

DC50 (ER

Degradation)
0.17 nM MCF-7 [1][3][10]

0.43 nM T47D [1][3][9][10]

GI50 (Growth

Inhibition)
0.77 nM MCF-7 [5]

In Vitro Solubility ~50 mg/mL DMSO [10]

In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for the effective delivery of ERD-308 in animal

models. Below are established protocols for preparing ERD-308 formulations suitable for

various administration routes, such as oral gavage and intraperitoneal injection.[1] It is

recommended to prepare fresh solutions for each experiment.[1]

Formulation 1: PEG300/Tween-80/Saline
This formulation creates a suspended solution suitable for both oral and intraperitoneal

administration.[1]

Table 1: Reagents for PEG300/Tween-80/Saline Formulation

Reagent
Percentage of Final
Volume

Example Volume for 1 mL

DMSO 10% 100 µL

PEG300 40% 400 µL

Tween-80 5% 50 µL

Saline 45% 450 µL
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Protocol:

Prepare a stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1]

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add PEG300 to the tube and mix thoroughly until the solution is clear.

Add Tween-80 and mix again until the solution is homogenous.

Finally, add saline to reach the final desired volume and mix well.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Formulation 2: SBE-β-CD in Saline
This formulation also yields a suspended solution appropriate for oral and intraperitoneal

routes.[1]

Table 2: Reagents for SBE-β-CD in Saline Formulation

Reagent
Percentage of Final
Volume

Example Volume for 1 mL

DMSO 10% 100 µL

20% SBE-β-CD in Saline 90% 900 µL

Protocol:

Prepare a stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1]

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add the 20% SBE-β-CD in saline solution to the tube.
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Mix thoroughly until a uniform suspension is achieved. Sonication can be used to facilitate

mixing.[10]

Formulation 3: Corn Oil
This formulation is suitable for creating a suspended solution for oral and intraperitoneal

administration.[1]

Table 3: Reagents for Corn Oil Formulation

Reagent
Percentage of Final
Volume

Example Volume for 1 mL

DMSO 10% 100 µL

Corn Oil 90% 900 µL

Protocol:

Prepare a clear stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1][10]

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add the corn oil to the tube.

Mix thoroughly until a uniform suspension is formed. Ultrasonication can be utilized to aid in

creating a homogenous mixture.[10]

Storage and Stability
For optimal stability, ERD-308 powder should be stored at -20°C for up to 3 years.[10] Stock

solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month,

protected from light.[1][10] It is advisable to aliquot stock solutions to avoid repeated freeze-

thaw cycles.[1]

Visualizing the Mechanism and Workflow
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To better understand the mechanism of action of ERD-308 and the experimental workflow, the

following diagrams are provided.
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Caption: Mechanism of ERD-308 induced ER degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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